An In-depth Technical Guide to the Chemical Properties of 4-(o-Tolylthio)butan-2-one
An In-depth Technical Guide to the Chemical Properties of 4-(o-Tolylthio)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(o-Tolylthio)butan-2-one is a beta-thio-ketone, a class of organic compounds characterized by a ketone functional group and a thioether linkage at the β-position. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. The presence of both a carbonyl group and a sulfur atom allows for a range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of 4-(o-Tolylthio)butan-2-one, including its synthesis, physical and spectroscopic data, and general reactivity, based on available scientific literature.
Chemical and Physical Properties
While specific experimental data for 4-(o-Tolylthio)butan-2-one is limited in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| IUPAC Name | 4-(2-Methylphenyl)thiobutan-2-one | - |
| CAS Number | 6110-06-1 | |
| Molecular Formula | C₁₁H₁₄OS | - |
| Molecular Weight | 194.30 g/mol | - |
| Physical State | Likely a solid at room temperature | [1] |
| Crystal Structure | The molecule is essentially planar, with the mean deviation of all non-H atoms being 0.023 Å. In the crystal, centrosymmetrically related molecules are weakly connected into dimers by pairs of C—H⋯O interactions. These dimers are further linked along the a-axis by weak C—H⋯π and C—H⋯S interactions. | [1] |
Synthesis
The primary method for the synthesis of 4-(o-Tolylthio)butan-2-one is the thia-Michael reaction. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated ketone.
Experimental Protocol: Thia-Michael Addition
A notable synthesis of 4-(o-tolylthio)butan-2-one was achieved by treating methyl vinyl ketone with o-tolylthiophenol in the presence of an electrochemically generated zirconium catalyst[1]. While the detailed experimental parameters from this specific study are not fully available, a general procedure for the synthesis of β-arylthio-ketones via a Michael addition is as follows:
Materials:
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α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
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Aryl thiol (e.g., o-thiocresol)
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Catalyst (e.g., a Lewis acid or a base)
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Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
General Procedure:
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To a solution of the α,β-unsaturated ketone in an anhydrous solvent, add the aryl thiol.
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The catalyst is then added to the reaction mixture.
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The reaction is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford the pure β-arylthio-ketone.
The use of an electrochemically generated zirconium catalyst, as mentioned by Stevanović et al. (2012), represents a specific and efficient method for this transformation[1].
Spectroscopic Characterization
Specific spectroscopic data for 4-(o-Tolylthio)butan-2-one is not available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of similar β-thio-ketones.
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, the methylene protons adjacent to the sulfur atom and the carbonyl group, and the methyl protons of the ketone and the tolyl group. The chemical shifts of the methylene protons would be influenced by the deshielding effects of the adjacent sulfur and carbonyl functionalities.
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¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display a signal for the carbonyl carbon typically in the range of 200-210 ppm. Signals for the aromatic carbons and the aliphatic carbons of the butanone chain would also be present.
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IR Spectroscopy: The infrared (IR) spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and cleavage of the C-S bond.
Reactivity and Potential Applications
Reactivity
The chemical reactivity of 4-(o-Tolylthio)butan-2-one is dictated by the presence of the ketone and thioether functional groups.
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Carbonyl Group Reactivity: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and reactions at the α-carbon, such as enolate formation and subsequent alkylation or aldol condensation.
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Thioether Group Reactivity: The sulfur atom of the thioether can be oxidized to a sulfoxide and further to a sulfone. These oxidized derivatives have different chemical and physical properties and may exhibit unique biological activities. The thioether linkage itself is generally stable but can be cleaved under certain reductive conditions.
Potential Applications
Thioether-containing compounds are found in a number of biologically active molecules and are important scaffolds in medicinal chemistry. While the specific biological activity of 4-(o-Tolylthio)butan-2-one has not been reported, compounds with similar structures have been investigated for various therapeutic applications. The versatility of the β-thio-ketone moiety makes it a useful building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Logical Workflow for the Preparation of this Technical Guide
Caption: Workflow for generating the technical guide on 4-(o-Tolylthio)butan-2-one.
